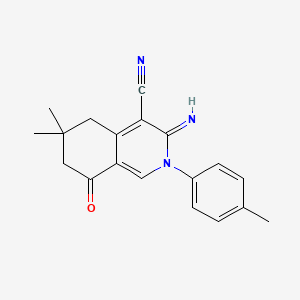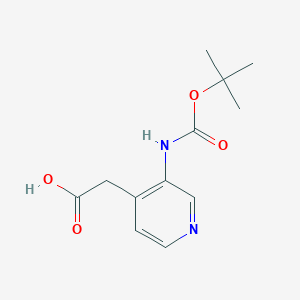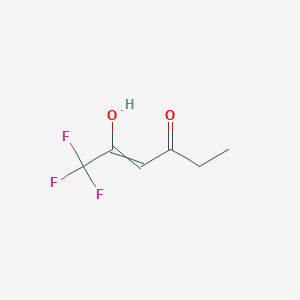![molecular formula C17H23F3N2O2 B12447913 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-06-2](/img/structure/B12447913.png)
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group
準備方法
The synthesis of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethyl-phenyl group using reagents such as trifluoromethylphenylamine.
Boc Protection: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反応の分析
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: The trifluoromethyl-phenyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.
作用機序
The mechanism of action of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, preventing unwanted reactions during the synthesis and allowing for selective deprotection under mild conditions.
類似化合物との比較
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine: This compound also contains a trifluoromethyl-phenyl group and a Boc protecting group, but differs in the structure of the core ring.
1-Boc-3-(phenylamino)-methyl-pyrrolidine: Similar to the target compound but lacks the trifluoromethyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development.
特性
CAS番号 |
887591-06-2 |
|---|---|
分子式 |
C17H23F3N2O2 |
分子量 |
344.37 g/mol |
IUPAC名 |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-7-5-4-6-13(14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3 |
InChIキー |
SDGOCRMKEGPFHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)



![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)

![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
